Octyl propionate

Description

Contextualization within Ester Chemistry Research

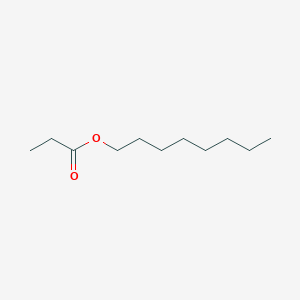

Octyl propionate (B1217596) is chemically classified as a carboxylic ester. chemicalbook.comechemi.com Esters are a significant class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org The term 'ester' was first introduced in the early 19th century by German chemist Leopold Gmelin. britannica.com Specifically, octyl propionate is the ester formed from propanoic acid (a carboxylic acid) and n-octanol (an alcohol). chemicalbook.com It also belongs to the subclass of fatty alcohol esters. hmdb.ca

The formation of esters, known as esterification, is a cornerstone of organic chemistry research. ebsco.com The most classic method is the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org Research in this field is extensive due to the widespread importance of esters, which are valued for their applications as fragrances, flavors, solvents, plasticizers, and lubricants. wikipedia.orgthegoodscentscompany.com Low-molecular-weight esters, such as this compound, are particularly known for their pleasant aromas and are responsible for the natural fragrance of many fruits and flowers. britannica.com

Overview of Primary Research Areas for this compound and its Derivatives

Research activities concerning this compound and its related derivatives are concentrated in several key areas:

Flavor and Fragrance Applications : The primary focus of research and commercial application for this compound is in the flavor and fragrance industries. thegoodscentscompany.comechemi.com Its complex, waxy, and fruity odor makes it a valuable component in fragrance formulations, particularly for warm-herbaceous and floral types. chemicalbook.com It is naturally found in sources like hop oil and strawberry fruit. chemicalbook.com In flavor compositions, it is used in trace amounts to enhance notes in honey, pineapple, berry, and melon profiles. chemicalbook.com

Biocatalytic Synthesis : A major area of modern research is the synthesis of esters using enzymes, particularly lipases, as biocatalysts. nih.gov This approach is a focal point for producing this compound and similar esters, as it aligns with "Green Chemistry" principles by operating under mild conditions and offering high selectivity. nih.gov Investigations in this area explore the efficacy of different lipases, enzyme immobilization techniques, and the optimization of reaction conditions in solvent-free systems. mdpi.commdpi.com

Polymer Science : While this compound itself is not a primary monomer, its derivatives are being explored in polymer science. Research has been conducted on novel compounds such as octyl 2-cyano-3-phenyl-2-propenoates, which are synthesized and then copolymerized with monomers like styrene (B11656). rsc.org This indicates a research interest in using the octyl group from this compound derivatives to impart specific properties to new polymer materials.

Chemical Intermediates and Solvents : Like many esters, this compound serves as a versatile chemical intermediate for the synthesis of other organic compounds. Furthermore, related esters such as octyl octanoate are utilized as solvents and dispersing agents in various industrial applications, suggesting a potential area of study for this compound as well. futuremarketinsights.com

Historical Trajectories in this compound Research

The study of esters dates back to the foundational period of organic chemistry in the 19th century. britannica.com The historical trajectory of research specifically involving this compound follows the broader evolution of ester chemistry.

The traditional and long-established method for producing this compound is through direct chemical esterification. chemicalbook.com This process, a variant of the Fischer esterification reaction developed in the late 19th century, involves reacting n-octanol with propionic acid, typically catalyzed by a strong mineral acid such as sulfuric acid. wikipedia.orgchemicalbook.com For much of the 20th century, research focused on optimizing this chemical synthesis for industrial-scale production to supply the flavor and fragrance industries. thegoodscentscompany.com The establishment of aroma chemical manufacturers in the early 1900s spurred the commercial production and application of compounds like this compound. thegoodscentscompany.com Early scientific work would have also included its isolation and identification from natural sources, such as certain fruits and essential oils, which helped to establish its profile as a valuable aroma compound. chemicalbook.com

Contemporary Research Landscape and Emergent Directions in this compound Studies

The current research landscape for this compound is heavily influenced by the principles of sustainability and green chemistry. nih.gov A significant shift from traditional chemical synthesis towards biocatalysis marks the most prominent contemporary trend.

The enzymatic synthesis of esters using lipases is now a central research theme. nih.gov This method is preferred for its ability to produce esters under mild temperature and pressure conditions, which reduces energy consumption and the formation of unwanted byproducts. nih.gov Products obtained via enzymatic routes can often be labeled as "natural," which is a significant driver in the food and cosmetics industries. nih.gov Research in this domain is highly active, focusing on optimizing the process by exploring different lipase sources (e.g., Candida antarctica lipase B), enzyme immobilization methods to allow for catalyst reuse, and the use of solvent-free reaction systems to reduce waste. mdpi.commdpi.comresearchgate.net Process intensification techniques, such as using ultrasound to accelerate reaction times, are also being investigated for related ester syntheses. researchgate.net

An emergent research direction involves the creation and application of novel this compound derivatives in materials science. rsc.orgmadar-ju.com The synthesis of functionalized monomers for use in polymerization is an area of growing interest. By incorporating the this compound structural motif into polymer chains, researchers aim to develop new materials with tailored properties, expanding the applicability of this chemical class beyond its traditional uses. rsc.org

Environmental Fate and Behavior of this compound

Limited experimental data is available specifically for the environmental fate and behavior of this compound. echemi.com However, its behavior can be inferred from its chemical structure as a fatty acid ester and from data on similar compounds.

Experimental data on the persistence of this compound in soil and aquatic environments is scarce. echemi.com However, factors that influence the persistence of organic chemicals include their biodegradability, water solubility, and tendency to adsorb to soil particles. oregonstate.edu Pesticides with a soil half-life of less than 30 days are generally considered non-persistent. oregonstate.edu Given that fatty acid esters are generally considered to be readily biodegradable, the environmental persistence of this compound is expected to be low. lyellcollection.orgepa.gov Its low predicted water solubility (0.023 g/L) suggests it may adsorb to soil organic matter and sediment, which could influence its persistence and mobility. foodb.ca

There is no specific experimental data available for the bioaccumulation potential of this compound. echemi.com An estimation of this potential can be derived from its octanol-water partition coefficient (logP or log Kow), which predicts the tendency of a substance to partition into fatty tissues. A predicted logP value for this compound is 4.48. foodb.ca This value suggests a potential for bioaccumulation in aquatic organisms. Substances with high logP values are more likely to be stored in the fatty tissues of organisms, potentially leading to biomagnification through the food chain.

Ecotoxicological Studies

This subsection reviews the ecotoxicological data for this compound and the endocrine-disrupting effects of a related compound, octylphenol.

Specific experimental data on the acute and chronic toxicity of this compound to fish, aquatic invertebrates like Daphnia, algae, and microorganisms is not available in the reviewed scientific literature. echemi.com Therefore, a quantitative assessment of its direct toxicity to these trophic levels cannot be provided at this time.

Octylphenol (OP), particularly isomers like 4-octylphenol, is a known degradation product of alkylphenol ethoxylates and is recognized as an endocrine-disrupting chemical (EDC). It has been the subject of numerous ecotoxicological studies due to its potential to interfere with the hormonal systems of wildlife.

Effects on Aquatic Organisms:

Studies have demonstrated that octylphenol can exert toxic and endocrine-disrupting effects on a range of aquatic organisms. In fish, exposure to octylphenol has been linked to altered histo-architecture of gill and liver tissues. researchgate.net One study on Nile tilapia (Oreochromis niloticus) determined the 96-hour median lethal concentration (LC50) to be 150 µg/L. researchgate.net

For aquatic invertebrates, chronic exposure to octylphenol has been shown to impact the survival, growth, and reproduction of Daphnia magna. d-nb.inforesearchgate.net Exposure to concentrations of 50 and 500 µg/L resulted in significant mortality, and all tested concentrations (5, 50, and 500 µg/L) had serious impacts on the fecundity and growth of the organisms. d-nb.inforesearchgate.net

The toxicity of octylphenol has also been assessed in microalgae. A study on Chlorella pyrenoidosa and Scenedesmus obliquus found that the toxicity was species-specific. nih.gov The 96-hour median effective concentration (EC50) for growth inhibition was 5.21 mg/L for C. pyrenoidosa and 8.48 mg/L for S. obliquus. nih.gov

Interactive Data Table: Ecotoxicity of Octylphenol

| Organism Type | Species | Endpoint | Concentration | Exposure Duration | Reference |

| Fish | Oreochromis niloticus (Nile tilapia) | LC50 | 150 µg/L | 96 hours | researchgate.net |

| Aquatic Invertebrate | Daphnia magna | Mortality | 50 µg/L | 14 days | d-nb.inforesearchgate.net |

| Aquatic Invertebrate | Daphnia magna | Mortality | 500 µg/L | 14 days | d-nb.inforesearchgate.net |

| Algae | Chlorella pyrenoidosa | EC50 (growth inhibition) | 5.21 mg/L | 96 hours | nih.gov |

| Algae | Scenedesmus obliquus | EC50 (growth inhibition) | 8.48 mg/L | 96 hours | nih.gov |

Endocrine Disrupting Effects of Octylphenol (a related compound/metabolite)

Impact on Aquatic Organism Reproduction and Development

Propionic Acid: This metabolite is classified as slightly toxic to aquatic organisms on an acute basis. regulations.govepa.gov Studies have been conducted on several species to determine acute toxicity levels. For the fathead minnow (Pimephales promelas), the 96-hour LC50 (lethal concentration for 50% of the test subjects) is reported as 51.8 mg/L. oecd.org For the freshwater invertebrate Daphnia magna, the 48-hour EC50 (effective concentration for 50% of the test subjects) is 22.7 mg/L. regulations.govoecd.org In studies with green algae (Scenedesmus subspicatus), the 72-hour ErC50 (growth rate inhibition) was 48.7 mg/L. oecd.org It is important to note that specific data regarding the chronic or reproductive effects of propionic acid on aquatic life are not available. regulations.gov The toxicity that is observed is largely attributed to pH effects. oecd.org

1-Octanol: This metabolite is known to be harmful to aquatic organisms. ilo.org

Acute Aquatic Toxicity of Propionic Acid

| Organism | Test Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 51.8 oecd.org |

| Water Flea (Daphnia magna) | 48 hours | EC50 | 22.7 regulations.govoecd.org |

| Green Algae (Scenedesmus subspicatus) | 72 hours | ErC50 (Growth Rate) | 48.7 oecd.org |

| Green Algae (Scenedesmus subspicatus) | 72 hours | EbC50 (Biomass) | 43.3 oecd.org |

Effects on Non-Target Organisms (e.g., Bee Health)

Direct studies on the toxicity of this compound to bees are not available. However, research on its metabolite, propionic acid, indicates it functions as a bee repellent. google.com It has been found to be effective for driving bees from honey supers before honey removal, suggesting a behavioral effect on this non-target organism. google.com The studies noted that propionic acid is generally recognized as non-toxic and did not indicate any detrimental effects on the bees, which would return to the combs minutes after the repellent was removed. google.com

Toxicological Profiles of this compound and Select Derivatives

The toxicological profile of this compound is primarily understood through the individual profiles of its hydrolysis products, 1-octanol and propionic acid.

Acute and Chronic Exposure Effects in Biological Systems

Propionic Acid: In its concentrated form, propionic acid is corrosive and can cause severe irritation and chemical burns to the skin and eyes upon direct contact. oecd.orgindustrialchemicals.gov.auscbt.comilo.org Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. ilo.orgnj.gov Ingestion may result in chemical burns within the oral cavity and gastrointestinal tract. scbt.com Chronic feeding studies in rats at high doses have shown effects in the forestomach, including hyperplasia and ulcers. epa.gov

1-Octanol: Acute inhalation studies in rats demonstrated that n-octane, a related compound, caused lethargy but the animals recovered after exposure ceased. nih.govnih.gov The lethal concentration (LC50) from acute inhalation was determined to be greater than 23.36 mg/L. nih.govnih.gov Repeated or long-term exposure to 1-octanol can defat the skin, potentially leading to dryness or cracking. ilo.org

Summary of Acute Exposure Effects of Metabolites

| Metabolite | Route of Exposure | Observed Effects in Biological Systems |

|---|---|---|

| Propionic Acid | Dermal/Ocular | Severe irritation and chemical burns. oecd.orgindustrialchemicals.gov.auscbt.com |

| Inhalation | Irritation of the nose, throat, and lungs. ilo.orgnj.gov | |

| Oral | Chemical burns to the gastrointestinal tract. scbt.com | |

| 1-Octanol | Inhalation | Lethargy at high concentrations (based on n-octane data). nih.govnih.gov |

| Dermal (Repeated) | Defatting of the skin, causing dryness. ilo.org |

Toxicokinetics, Metabolism, and Distribution Studies

This compound, as a fatty acid ester, is expected to be readily hydrolyzed into its constituent parts: 1-octanol and propionic acid. epa.gov

Propionic Acid: Propionic acid is rapidly absorbed through the gastrointestinal tract. drugbank.com It is a normal intermediary metabolite in the human body, formed during the oxidation of certain fatty acids and amino acids. hpa.gov.tw Most of the absorbed propionic acid is transported to the liver, where it is converted to succinyl-CoA and enters the citric acid cycle for energy production. hpa.gov.twwikipedia.org Studies with labeled sodium propionate showed that after a single oral administration, the majority of the substance was found in expired air (77%), with smaller amounts in urine and feces (7%). drugbank.com

1-Octanol: As a fatty alcohol, 1-octanol is expected to be metabolized through oxidation. The primary metabolic pathway would likely involve its conversion first to an aldehyde (octanal) and then to the corresponding carboxylic acid (octanoic acid), which can then enter fatty acid metabolism pathways.

Regulatory Science and Environmental Risk Assessment

Regulatory assessments of this compound and similar fatty acid esters generally consider them to be of low toxicological concern. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that this compound poses "no safety concern at current levels of intake when used as a flavouring agent". who.int Similarly, the Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that this compound is unlikely to require further regulation to manage risks to human health or the environment. nih.gov

The risk assessment of its metabolites further supports this view. Propionic acid is listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for use as a food additive. regulations.gov The EPA has waived all environmental fate and ecological effects data requirements for propionic acid, citing its limited outdoor use, low toxicity, and its function as a carbon source for microbes that rapidly metabolize it to carbon dioxide and water. epa.govregulations.gov Broader assessments of aliphatic and fatty acid esters by regulatory bodies conclude they are of low hazard concern, with toxic effects in animal studies only observed at very high dose levels that are not relevant to typical exposure scenarios. epa.govregulations.gov

Analysis of International and National Regulatory Status

This compound is primarily regulated as a flavoring substance in food internationally. Its regulatory status is established by several key international and national bodies, which have assessed its safety for human consumption.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.govwho.int This evaluation is a significant benchmark for its international acceptance.

In the United States, the Food and Drug Administration (FDA) lists this compound as a synthetic flavoring substance permitted for direct addition to food for human consumption under Title 21 of the Code of Federal Regulations (CFR), section 172.515. nih.govthegoodscentscompany.com Furthermore, the Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it GRAS number 2813. nih.govflavordata.comfemaflavor.org

In the European Union, this compound is included in the list of flavouring substances that are permitted for use in foods. europa.eu It is identified by FL No. 09.126. europa.eu

In Australia, the Australian Inventory of Industrial Chemicals (AICIS) lists this compound (under the name Propanoic acid, octyl ester) and has determined that it is unlikely to require further regulation to manage risks to human health or the environment. nih.gov

Regarding its status as an industrial chemical in the United States, the Environmental Protection Agency (EPA) lists its status under the Toxic Substances Control Act (TSCA) as "INACTIVE". nih.gov Information from the European Chemicals Agency (ECHA) C&L Inventory indicates that the substance does not meet the criteria for classification as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov

Table 1: International and National Regulatory Status of this compound

| Regulatory Body / List | Jurisdiction | Status / Designation | Identifier / Reference |

|---|---|---|---|

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | International | No safety concern at current levels of intake when used as a flavouring agent. nih.govwho.int | JECFA No. 145 nih.govfemaflavor.org |

| U.S. Food and Drug Administration (FDA) | United States | Permitted for direct addition to food for human consumption. nih.govthegoodscentscompany.com | 21 CFR 172.515 nih.gov |

| Flavor and Extract Manufacturers Association (FEMA) | United States | Generally Recognized as Safe (GRAS). nih.govfemaflavor.org | FEMA No. 2813 nih.gov |

| European Commission | European Union | Approved flavouring substance. europa.eu | FL No. 09.126 europa.eu |

| Australian Inventory of Industrial Chemicals (AICIS) | Australia | Unlikely to require further regulation to manage risks to human health or the environment. nih.gov | Chemical Name: Propanoic acid, octyl ester nih.gov |

| U.S. Environmental Protection Agency (EPA) TSCA | United States | Inactive. nih.gov | - |

| ECHA C&L Inventory | European Union | Does not meet GHS hazard criteria. nih.gov | EC No. 205-548-6 nih.gov |

Methodologies for Developing Environmental Guidance Values

The development of environmental guidance values (EGVs), such as Environmental Quality Standards (EQS) or Predicted No-Effect Concentrations (PNECs), is a structured, data-driven process designed to protect ecosystems from the potential adverse effects of chemical substances. norman-network.com These methodologies are not specific to this compound but represent the established scientific frameworks that would be applied to it or any chemical requiring an environmental risk assessment.

The primary goal is to determine a concentration in an environmental compartment (e.g., water, sediment, soil) below which no unacceptable effects on organisms are expected. norman-network.com The derivation process generally relies on a comprehensive evaluation of all available ecotoxicological data for its reliability and relevance. norman-network.com

Several established methodologies are used, often in a tiered approach:

Structure

3D Structure

Properties

IUPAC Name |

octyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQGYPPMTKWBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059717 | |

| Record name | Propanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an odor of myrtle berries; [Advanced BioTech MSDS], Liquid, colourless to pale yellow liquid with a waxy odour | |

| Record name | Octyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol; insoluble in water | |

| Record name | Octyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8700-0.87044(15°) | |

| Record name | Octyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-60-9 | |

| Record name | Octyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Q7D900TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-42.6 °C | |

| Record name | Octyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Other Approaches:for Certain Types of Chemicals or Data Availability, Other Methods Can Be Employed. These Include the Use of Quantitative Structure Activity Relationships Qsars to Predict Toxicity when Experimental Data is Lacking, and the Chemical Activity Approach, Which Uses Thermodynamic Principles to Establish Safe Levels Across Different Environmental Media.wca Environment.comnih.gov

The European Union's Technical Guidance Document No. 27 for the Water Framework Directive provides a detailed framework for deriving EQS for surface waters, outlining the use of these methodologies to establish both long-term (Annual Average-EQS) and short-term (Maximum Acceptable Concentration-EQS) protective values. norman-network.comeuropa.eueuropa.eu

Table 2: Key Methodologies for Deriving Environmental Guidance Values

| Methodology | Description | Data Requirement | Key Output |

|---|---|---|---|

| Assessment Factor (AF) Method | Divides the lowest available toxicity value from a sensitive species by a prescribed safety factor to account for uncertainty. norman-network.com | Low to moderate (can be derived from a few acute or chronic studies). nih.gov | Predicted No-Effect Concentration (PNEC) or Environmental Quality Standard (EQS). wca-environment.com |

| Species Sensitivity Distribution (SSD) Method | A statistical distribution of toxicity data from multiple species is used to estimate a concentration protective of most species. norman-network.com | High (requires a robust dataset covering various species and trophic levels). norman-network.com | Hazardous Concentration for x% of species (HCx), typically HC5. norman-network.com |

| Microcosm/Mesocosm Studies | Uses data from controlled, multi-species experimental ecosystems to determine a no-effect concentration under more realistic conditions. norman-network.com | Specific, complex experimental data. | System-level No-Observed-Effect-Concentration (NOEC). norman-network.com |

Applications of Octyl Propionate and Analogues in Advanced Chemical and Biological Systems

Flavor and Fragrance Chemistry Applications

Octyl propionate (B1217596), a carboxylic ester, is a significant compound in the flavor and fragrance industry, valued for its distinct aromatic profile.

The olfactory characteristics of octyl propionate are complex and multifaceted. It is generally described as having a fruity and sweet aroma. More detailed sensory evaluations reveal a nuanced profile that includes mushroom, floral, raspberry, and jammy green notes. thegoodscentscompany.comhmdb.ca At a concentration of 100%, its odor is characterized as sweet, fruity, woody, and floral with a jammy and green nuance. thegoodscentscompany.com Some sources also describe a waxy odor reminiscent of myrtle berries with a pineapple undertone. chemicalbook.com

The taste of this compound is categorized as "estery". thegoodscentscompany.com When evaluated at a concentration of 10 parts per million, it is perceived as sweet, estry, fruity, and berry-like with a tropical and jammy nuance. thegoodscentscompany.comchemicalbook.com

Interactive Table: Olfactory and Gustatory Profile of this compound

| Concentration | Type | Descriptors |

| 100% | Odor | Sweet, Fruity, Mushroom, Floral, Raspberry, Jammy, Green, Woody thegoodscentscompany.comhmdb.ca |

| 10 ppm | Taste | Sweet, Estery, Fruity, Berry, Tropical, Jammy thegoodscentscompany.comchemicalbook.com |

As a flavoring agent, this compound is recognized for its fruity character and is used in a variety of food products. nih.gov It has been reported to be found naturally in oil of hop and strawberry fruit. chemicalbook.com Its applications in flavor compositions include honey, pineapple, various berry formulations, citrus complexes, melon, and champignon. chemicalbook.com The typical usage levels in functional food products are very low, generally ranging from 0.5 to 5 parts per million. chemicalbook.com The U.S. Food and Drug Administration (FDA) lists this compound as a flavoring agent or adjuvant for direct addition to food for human consumption. nih.gov

In the realm of perfumery, this compound is utilized for its sweet, fruity aroma. It is suggested as a supporting note in warm-herbaceous and floral-herbaceous fragrance types. chemicalbook.com This compound blends well with essential oils such as Lavender, Lavandin, Rosemary, Juniperberry, Myrtle, Laurel, and Bayleaf oils. chemicalbook.com While not extensively documented for broad use in cosmetics, its function as a fragrance component means it can be incorporated into various scented personal care products. thegoodscentscompany.com

Fixatives are substances that reduce the evaporation rate of more volatile components in a fragrance, thereby prolonging its scent. scentspiracy.comwikipedia.org this compound can serve as a modifier in aroma compositions. For instance, it can lend a pleasant softness and reduce the cineolic notes in Myrtle oil, despite its own odor having little in common with myrtle. chemicalbook.com Its low volatility contributes to a longer-lasting fragrance release. myskinrecipes.com This characteristic allows it to help stabilize and evenly disperse scents in various formulations. myskinrecipes.com

Agricultural Chemical Formulations (for specific derivatives)

While this compound itself is primarily used in flavors and fragrances, certain derivatives and related propionate compounds have applications in agriculture as herbicides.

Propionic acid and its derivatives are known to have herbicidal properties. google.com The herbicidal activity of aryloxyphenoxypropionate derivatives, for example, is well-established. wssa.netsdiarticle3.com These compounds act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids. wssa.netsdiarticle3.com This inhibition disrupts the production of phospholipids, which are essential for building new cell membranes required for plant growth. wssa.net

Another related compound, chlorfenprop-methyl, a 2-chloro-3-(4-chlorophenyl) propionate, functions by inhibiting auxin-mediated cell responses in susceptible plants. nih.gov This includes processes like cell elongation, auxin uptake, transport, and metabolism. nih.gov The mechanism of action for propionic acid-based herbicides can involve both pre-emergent and post-emergent control of both monocotyledonous and dicotyledonous weeds. google.com

Interactive Table: Herbicidal Mechanisms of Propionate Derivatives

| Herbicide Class/Derivative | Mechanism of Action | Target Enzyme/Process | Effect on Weed |

| Aryloxyphenoxypropionates | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) wssa.netsdiarticle3.com | Blocks production of phospholipids for cell membranes wssa.net |

| Chlorfenprop-methyl | Inhibition of auxin-mediated responses | Cell elongation, auxin transport and metabolism nih.gov | Arrests plant growth nih.gov |

| Propionic acid | General herbicidal activity | Not specified | Pre- and post-emergent control of weeds google.com |

Pesticidal Efficacy and Pest Management Strategies

This compound is a naturally occurring carboxylic ester found in various plants, including the oil of hops (Humulus lupulus) and strawberry fruit. chemicalbook.com In the field of chemical ecology, such compounds are known as semiochemicals, which are chemicals involved in the interactions between organisms. pherobase.com The study of these natural compounds is crucial for developing innovative and environmentally safer pest control strategies. pherobase.com

Natural toxins and plant-derived compounds are a significant source for new chemical classes of pesticides. nih.gov These agents often possess molecular target sites that are different from those of conventional synthetic pesticides, offering new modes of action. nih.gov While there is a growing interest in "greener" chemistry for pest management, particularly for edible crops, specific research detailing the direct pesticidal efficacy and mortality rates of this compound as a standalone agent is not extensively documented in publicly available literature. nih.gov Its presence in plants suggests a potential role in plant defense, a field that is actively mined for new pest management solutions. pherobase.com

Polymer Science and Materials Chemistry

Application as Chain Transfer Agents in Polymerization

In polymer science, analogues of this compound, specifically iso-octyl-3-mercaptopropionate (iOMP), serve as highly effective chain transfer agents (CTAs) in emulsion polymerization processes. CTAs are essential for controlling the molecular weight of polymers, which is a critical factor in determining their final properties. In emulsion polymerizations, such as that of styrene (B11656), CTAs are required to reduce the high molecular weights that would otherwise be produced.

The primary function of a CTA like iOMP is to interrupt the growth of a polymer chain and initiate a new one. This "transfer" step allows for the production of polymers with lower average molecular weights and, in some cases, narrower molecular weight distributions. Research has shown that iOMP, which is a mixture of over 10 isomers, can be used to control the molecular weight of polystyrene and self-crosslinking acrylic latex particles. The reactivity of the CTA isomers influences the final molecular weight distribution of the polymer. For instance, in the emulsion polymerization of styrene, the use of iOMP resulted in polystyrenes with broad and bimodal molecular weight distributions due to the different reactivities of its isomers. The concentration of iOMP significantly affects the average molecular weights of the resulting polymer.

| Experiment | Monomer | Chain Transfer Agent (CTA) | CTA Concentration | Key Finding |

| Styrene Polymerization | Styrene | iso-octyl 3-mercaptopropionate (iOMP) | Varied | The concentration of iOMP considerably affects the average molecular weights of the polystyrene. |

| Acrylic Latex Synthesis | Acrylic Monomers | iso-octyl 3-mercaptopropionate (iOMP) | Not specified | Successfully controlled the molecular weights of self-crosslinking acrylic latex particles with core-shell morphology. |

| Acrylic-Casein Hybrids | Acrylic Monomers | iso-octyl 3-mercaptopropionate (iOMP) | Not specified | Employed to reduce the molecular weights of the acrylic polymer component in the hybrid latex. |

Development of Specialty Chemicals, Coatings, and Polymer Formulations

The control over polymer molecular weight afforded by chain transfer agents like iso-octyl-3-mercaptopropionate is crucial for the development of specialty chemicals and advanced polymer formulations. These polymers are integral components in modern coatings, adhesives, and other materials.

Waterborne acrylic-casein latexes, for example, have been developed as eco-friendly binders for coatings. In these systems, casein, a milk protein, is used in conjunction with acrylic polymers. The incorporation of casein into a hybrid acrylic latex can result in films with improved anti-blocking resistance and a reduced need for coalescing agents. The amphiphilic nature of casein allows for the emulsifier-free synthesis of these latexes. However, a high content of the hydrophilic casein can degrade the water resistance of the final film, a challenge that researchers continue to address. The development of these hybrid materials showcases the trend towards replacing petrochemical-derived monomers with biopolymers to create materials with improved properties and a lower environmental impact.

Synthesis of Acrylic-Casein Hybrid Latexes

A significant application of this compound analogues is in the synthesis of acrylic-casein hybrid latexes, which are being investigated as new industrial adhesives and coatings with a low environmental impact. These materials are produced via surfactant-free emulsion polymerization, a strategy that enhances their eco-friendly profile.

In this process, a chain transfer agent such as iso-octyl-3-mercaptopropionate (iOMP) is employed to reduce the molecular weight of the acrylic polymer chains. The synthesis involves polymerizing acrylic monomers in the presence of casein, a protein from milk. The use of iOMP results in shorter acrylic chains being grafted onto the casein molecules. This modification leads to an improved degree of compatibility between the acrylic and casein phases within the hybrid latex. The application properties of these hybrid latexes are often superior to those of simple physical mixtures of the two components, due to the synergy achieved from the intimate contact of the materials within the hybrid nanoparticles.

Surfactant and Emulsifier Technologies

Synthesis of this compound-based Surfactants

While direct synthesis of surfactants from this compound is not widely documented, its precursors and structural motifs are relevant in surfactant chemistry. A surfactant molecule consists of a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The octyl group in this compound constitutes a classic hydrophobic tail.

Research into novel, bio-based surfactants has explored the use of precursors like n-octanol. For example, a novel itaconate-based anionic surfactant, sodium n-octyl sulfoitaconate diester (SOSID), has been synthesized from itaconic acid and n-octanol through sulfonation and esterification reactions. This demonstrates a viable pathway for converting an octyl-containing precursor into a functional surfactant. The resulting SOSID surfactant was shown to effectively reduce the surface tension of water. General synthetic routes for surfactants often involve the esterification, sulfonation, or carboxylation of molecules containing long alkyl chains.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Reaction Parameters |

| Itaconic Acid (IA) | n-Octanol | Esterification | n-octyl itaconate diester | Temperature: 140-150 °C; Catalyst: p-toluenesulfonic acid |

| Itaconic Acid (IA) | Sodium Bisulfite (NaHSO₃) | Sulfonation | Sulfoitaconic acid | Molar Ratio (IA:NaHSO₃): 1.10:1; Temperature: 90°C; Time: 5.0 h |

| n-octyl itaconate diester | (Following sulfonation of IA) | Esterification | Sodium n-octyl sulfoitaconate diester (SOSID) | Not specified |

Investigation of Interfacial Properties and Emulsification Performance

Detailed experimental studies and specific data quantifying the interfacial properties, such as interfacial tension, and the direct emulsification performance of this compound are not extensively documented in publicly available scientific literature. However, its molecular structure—an ester derived from a medium-chain alcohol (n-octanol) and a short-chain carboxylic acid (propionic acid)—provides a basis for inferring its potential behavior at interfaces.

This compound possesses both a nonpolar hydrophobic tail (the octyl chain) and a more polar, but uncharged, ester group. This amphiphilic nature suggests it would exhibit some surface-active properties, preferentially orienting itself at oil-water interfaces and contributing to a reduction in interfacial tension. While it is classified in some chemical databases as a potential emulsifier, its efficacy is likely limited compared to conventional surfactants that feature more strongly hydrophilic head groups (e.g., ionic or highly polar polyoxyethylene groups) foodb.ca. Its low water solubility is a key characteristic, indicating a strong preference for the oil phase in an oil-water system nih.gov.

Bio-Based Materials and Sustainable Chemical Production

The production of this compound and its analogues is aligning with the principles of green chemistry, increasingly utilizing bio-based feedstocks and enzymatic catalysis to create more sustainable manufacturing pathways. These methods offer an alternative to traditional chemical synthesis, which often relies on petrochemical precursors and harsh reaction conditions.

A key strategy in the sustainable production of octyl esters is the use of lipases as biocatalysts. Lipases are enzymes that can efficiently catalyze esterification reactions in solvent-free systems or in green solvents, often with high specificity and under mild temperature and pressure conditions. This approach significantly reduces energy consumption and minimizes the generation of hazardous byproducts.

Research has successfully demonstrated the feasibility of this method for compounds structurally similar to this compound. For instance, the enzymatic synthesis of octyl hydroxyphenylpropionate, an analogue, has been optimized using an immobilized lipase from Candida antarctica (Novozym 435). This process involves the direct esterification of hydroxyphenylpropionic acid and octanol. Through response surface methodology, optimal reaction conditions have been identified to achieve a high molar conversion, showcasing the efficiency of biocatalysis in producing complex esters.

The key parameters optimized in this enzymatic synthesis are detailed in the table below.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Octyl Hydroxyphenylpropionate

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 58.2 hours |

| Temperature | 52.9 °C |

| Enzyme Amount | 37.8% (w/w) |

| pH Memory | 7.0 |

| Molar Conversion | 95.9% |

By integrating the use of renewable raw materials with the high efficiency and selectivity of enzymatic processes, the manufacturing of this compound can be shifted towards a more environmentally benign and sustainable paradigm, reducing reliance on fossil fuels and minimizing the ecological footprint of the chemical industry.

Analytical and Characterization Methodologies for Octyl Propionate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique used to separate components in a complex mixture. alwsci.comgcms.cz For octyl propionate (B1217596), both gas and liquid chromatography are pivotal for its isolation and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for analyzing volatile compounds like octyl propionate. alwsci.comgcms.cz In GC, the sample is vaporized and separated as it travels through a capillary column, with compounds identified based on their retention time. The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification. alwsci.comgcms.cz The mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum that acts as a molecular fingerprint. gcms.cz

GC-MS is widely used in the analysis of flavor and fragrance components, including esters, to identify compounds in complex mixtures, such as essential oils and food products. alwsci.comnih.govmdpi.com The identification is often confirmed by matching the resulting mass spectrum against extensive spectral libraries. alwsci.com For this compound, electron ionization (EI) is a common method used in GC-MS analysis. nih.gov

The fragmentation pattern of alkanes and related compounds often shows clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ groups. libretexts.org The mass spectrum of this compound shows characteristic peaks that confirm its structure.

Table 1: Key GC-MS Fragmentation Data for this compound

| Property | Value/Description |

|---|---|

| Instrument Type | Electron Ionization (EI-B) |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 57.0, 29.0, 75.0, 70.0, 41.0 |

| Kovats Retention Index | 1284 (on a standard non-polar DB-1 column) |

This data is compiled from public chemical databases and typical analytical findings. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. mdpi.comresearchgate.net While GC is more common for a simple ester like this compound, HPLC is crucial for analyzing it within complex, non-volatile matrices or for purity assessments where related, less volatile impurities might be present. gerli.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used. ijnrd.org In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. google.comsigmaaldrich.com this compound, being a relatively non-polar molecule, would be well-retained on such a column, allowing for effective separation from more polar substances. The choice of column depends on the required retention; a C8 (octyl) or C18 (octadecyl) column is typical for non-polar organic molecules. google.com For short-chain fatty acid esters, specialized columns may offer better retention and separation. hplc.eu

Table 2: Representative HPLC Method Parameters for Ester Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octylsilane (C8) or Octadecylsilane (C18) silica (B1680970) gel column. google.comresearchgate.net |

| Mobile Phase | A gradient or isocratic mixture of polar solvents, typically acetonitrile (B52724) and water. mdpi.comsielc.com |

| Detector | Ultraviolet (UV) detector (if the analyte has a chromophore) or an Evaporative Light-Scattering Detector (ELSD) for non-UV absorbing compounds. gerli.com |

These parameters represent a typical starting point for the analysis of esters similar to this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a sample to determine its structure. For this compound, infrared and nuclear magnetic resonance spectroscopy are indispensable for confirming its molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. savemyexams.com When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy at characteristic wavenumbers. savemyexams.com For an ester like this compound, IR spectroscopy provides clear evidence of the key ester functional group.

The most significant absorption for an ester is the carbonyl (C=O) bond stretch, which is very intense. For aliphatic esters such as this compound, this peak typically appears in the range of 1750-1735 cm⁻¹. vscht.czorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group produce two or more strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The absence of other characteristic bands, such as a broad O-H stretch (3200-3600 cm⁻¹), confirms that the sample is an ester and not a carboxylic acid or alcohol. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Ester C-O | Asymmetric & Symmetric Stretch | 1300 - 1000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

These values are based on established principles of infrared spectroscopy for aliphatic esters. vscht.czorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the this compound structure.

¹H NMR provides information about the chemical environment of the hydrogen atoms (protons). For this compound, the spectrum would show distinct signals for the protons on the octyl chain and the propionate moiety. Key signals include a triplet for the terminal methyl group of the octyl chain, a triplet for the methylene (B1212753) group attached to the ester oxygen (the -OCH₂- group), and a quartet for the methylene group adjacent to the carbonyl group (-C(=O)CH₂-). rsc.orgcore.ac.uk

¹³C NMR provides information about the different carbon atoms in the molecule. The spectrum for this compound would clearly show the carbonyl carbon in the characteristic region for esters (around 170-175 ppm) and distinct signals for each of the eight carbons in the octyl chain and the three carbons of the propionate group. rsc.orgmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~174 |

| -O-CH₂- (on octyl chain) | ~4.0 (triplet) | ~65 |

| -CH₂-C=O (on propionate) | ~2.3 (quartet) | ~28 |

| -CH₃ (on propionate) | ~1.1 (triplet) | ~9 |

| Alkyl Chain (-CH₂-)n | ~1.2-1.6 (multiplets) | ~22-32 |

| Terminal -CH₃ (on octyl chain) | ~0.9 (triplet) | ~14 |

Chemical shifts are predicted based on standard NMR principles and data for similar ester compounds. Values are relative to TMS (δ = 0.0 ppm) in a solvent like CDCl₃. rsc.orgamazonaws.com

Advanced Characterization for Material Science Applications

While this compound is primarily a flavor and fragrance compound, understanding its properties within materials is relevant for applications where it might be incorporated into a polymer matrix, such as in scented plastics or as a plasticizer. Advanced analytical techniques are used to study its thermal behavior and its presence in complex systems.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials. microbiozindia.com TGA measures mass loss as a function of temperature, indicating the decomposition temperature of the ester. doaj.orgresearchgate.net DSC measures the heat flow associated with thermal transitions, which can reveal melting points, crystallization behavior, and the influence of the ester on the properties of a polymer blend. nih.gov For instance, studies on similar esters like octyl gallate have used TGA and DSC to assess their thermal stability and suitability as additives in polymers. researchgate.netacs.org

Advanced Mass Spectrometry: For analyzing additives directly within or on the surface of a material with minimal sample preparation, advanced ambient ionization mass spectrometry techniques are employed. Direct Analysis in Real Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS) allow for the rapid screening of materials to identify additives like esters. researchgate.nettandfonline.comresearchgate.net These methods involve desorbing and ionizing analytes from a surface, which are then analyzed by a high-resolution mass spectrometer, enabling the identification of compounds in complex matrices like lubricants or food packaging. tandfonline.comeuropa.eu

Molecular Weight Distribution Analysis (e.g., in Polymer Studies)

Research literature does not indicate that molecular weight distribution analysis is a typical characterization method for this compound itself. This type of analysis is crucial in polymer chemistry to determine the distribution of molar masses in a polymer sample. Methodologies such as Size Exclusion Chromatography (SEC) are employed for this purpose. conicet.gov.ar

While this compound is primarily used as a fragrance and flavoring agent, a similarly named compound, iso-octyl-3-mercaptopropionate (IOMP) , is extensively used as a chain transfer agent (CTA) in emulsion polymerization to control the molecular weight of polymers like polystyrene. conicet.gov.arresearchgate.net In studies involving IOMP, SEC is used to measure the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the resulting polymers. conicet.gov.ar The use of IOMP as a CTA in styrene (B11656) polymerization has been shown to produce polystyrenes with broad and bimodal molecular weight distributions (MWDs) due to the presence of multiple IOMP isomers with different reactivities. conicet.gov.arresearchgate.net It is critical to distinguish between this compound and mercapto-derivatives like IOMP, as their industrial applications and relevant analytical methodologies differ significantly. tradekorea.com

Particle Size Distribution (e.g., in Emulsion Polymerization)

Similar to molecular weight analysis, particle size distribution analysis is not a methodology directly applied to this compound. This analysis is pertinent to the field of emulsion polymerization, where it is used to characterize the size and uniformity of the polymer particles (latex). Dynamic light scattering is a common technique used to measure the average particle diameter in such systems. conicet.gov.ar

The use of chain-transfer agents, such as the related compound iso-octyl-3-mercaptopropionate , can influence the kinetics of polymerization, which in turn can affect particle nucleation and growth. conicet.gov.ar For instance, the desorption of CTA radicals from polymer particles can increase the particle nucleation rate. conicet.gov.ar In miniemulsion polymerization, where the goal is to nucleate monomer droplets, the presence and type of various components, including CTAs, are critical for controlling the final particle size. scielo.brscielo.br However, these analyses are specific to the study of polymerization processes and the characterization of the resulting polymer latex, not the this compound molecule itself.

Methodologies for Evaluating Biological Activity

In vitro Assays for Enzyme Inhibition and Receptor Binding

Methodologies to evaluate the biological activity of this compound have been employed, particularly in the context of olfaction and enzyme kinetics.

Enzyme Assays: In vitro activity assays have been conducted to investigate the interaction of this compound with specific enzymes. One study focused on Esterase 6 (EST-6), a carboxylesterase from Drosophila melanogaster, as a candidate odorant-degrading enzyme. The methodology involved using gas chromatography-mass spectrometry (GC-MS) to measure the depletion of the substrate (this compound) when incubated with recombinant EST-6. To overcome technical challenges in determining Michaelis-Menten kinetics directly, a competitive inhibition method was used. In this assay, this compound acts as a competitive inhibitor of a chromogenic ester substrate, allowing for the determination of its inhibition constant (Ki), which is equivalent to its Michaelis constant (Km).

| Kinetic Parameter | Value |

| Kcat (s⁻¹) | 4519 ± 1683 |

| Km (mM) | 3.16 ± 1.05 |

| Specificity Constant (Kcat/Km) (M⁻¹s⁻¹) | 1.43 x 10⁶ |

| Table 1: In vitro kinetic data for the interaction of this compound with the enzyme EST-6. |

Receptor Binding Assays: this compound has been included as a test compound in screening campaigns to identify ligands for olfactory receptors (ORs). google.com These receptors are typically G-protein coupled receptors (GPCRs), and their activation can be measured using various functional assays in host cells (e.g., HEK293 cells) engineered to express a specific human OR. Common methodologies include:

Luciferase Reporter Gene Assays: In this approach, cells are co-transfected with the OR gene and a reporter gene (like luciferase) linked to a promoter with a cyclic AMP (cAMP) response element. Activation of the OR leads to a G-protein-mediated increase in intracellular cAMP, which drives the expression of luciferase. The light produced is then measured to quantify receptor activation. chemcom.be

Calcium Imaging and FRET-based Assays: These assays directly measure the second messengers involved in the signaling cascade. Upon ligand binding, an increase in intracellular calcium or cAMP can be detected using fluorescent dyes or Förster resonance energy transfer (FRET)-based biosensors. chemcom.benih.gov For example, a competitive immunoassay using HTRF (Homogeneous Time Resolved Fluorescence) technology can quantify the cAMP produced by cells in response to receptor stimulation. chemcom.be

Microbial Growth Inhibition Assays

While this compound itself has not been the subject of extensive, isolated microbial inhibition studies, it has been identified as a constituent of various plant essential oils that have demonstrated antimicrobial properties. The methodologies used to test these essential oils include standard disk diffusion and broth microdilution assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

For example, this compound has been found in the essential oils of Heracleum species. researchgate.netresearchgate.netmdpi.com The essential oil of Heracleum sosnowskyi seeds, containing octyl propanoate, was tested for its effects, though its specific contribution was not isolated. researchgate.net Similarly, the oil of Zosima absinthifolia fruits, containing a small percentage of this compound (0.07%), was analyzed for its activity against a panel of bacteria and fungi. researchgate.net The essential oil of Heracleum persicum also contains trace amounts of this compound and has been evaluated for its antibacterial effects. brieflands.com It is important to note that in these studies, the observed antimicrobial activity is due to the complex mixture of all components in the essential oil, and the specific role of this compound is not determined.

| Essential Oil Source | Compound Presence | Microorganism Tested | Methodology |

| Zosima absinthifolia (fruits) | This compound (0.07%) | Bacillus subtilis, Bacillus pumilus, Staphylococcus aureus, Escherichia coli, Candida albicans, etc. | Not specified in abstract |

| Heracleum sosnowskyi (seeds) | Octyl propanoate present | Avena fatua, Bromus secalinus (Weed seeds) | Bioassay (germination inhibition) |

| Heracleum mantegazzianum (seeds) | This compound (0.08%) | Aedes japonicus (larvae) | Larvicidal bioassay |

| Heracleum persicum | This compound (0.42%) | E. coli, P. aeruginosa, S. aureus, E. faecalis | Serial dilution (MIC/MBC) |

| Table 2: Examples of Microbial Growth Inhibition Studies on Essential Oils Containing this compound. |

In vivo Models for Anti-inflammatory and Toxicological Assessments

The evaluation of this compound in in vivo models has primarily focused on toxicological assessment for its use as a food flavoring agent. There is a lack of specific in vivo studies assessing its anti-inflammatory properties.

Toxicological Assessments: The safety of this compound has been evaluated by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). nih.goveuropa.eu These evaluations rely on a comprehensive review of available toxicological data. The primary toxicological assumption for simple aliphatic esters like this compound is that they will be rapidly hydrolyzed in vivo by carboxylesterases into their constituent alcohol and carboxylic acid—in this case, n-octanol and propionic acid. inchem.org These hydrolysis products are endogenous substances that are further metabolized through well-known pathways. europa.eu

The toxicological assessment for this class of compounds includes:

Acute Oral Toxicity Studies: These are typically performed in rodents (e.g., rats) to determine the median lethal dose (LD50). For the group of esters including this compound, the oral LD50 values are consistently very low in toxicity, generally greater than 1850 mg/kg of body weight. inchem.org

Metabolic Studies: These confirm the expected hydrolysis pathway.

Based on these methodologies, JECFA concluded that this compound presents "no safety concern at current levels of intake when used as a flavouring agent". nih.govinchem.org The estimated daily per capita intake is very low, for example, 0.02 µ g/day in the USA and negligible in Europe according to a 1998 report. inchem.org In a screening-level assessment for workplace exposure where specific data was lacking, toxicologists used butyl acetate (B1210297) as a structural surrogate to derive a screening value for this compound. pnnl.gov

Conclusion and Future Research Perspectives on Octyl Propionate

Synthesis of Key Research Findings

Octyl propionate (B1217596), a carboxylic ester, is primarily recognized for its distinct sensory characteristics and its applications within the flavor and fragrance industries. Research has established its chemical identity as propanoic acid, octyl ester, with the molecular formula C11H22O2. nist.gov It is a colorless to pale yellow liquid characterized by a complex, waxy, and fruity odor, often reminiscent of myrtle berries with a pineapple undertone. chemicalbook.comnih.gov Its flavor profile at low concentrations is described as sweet, estry, fruity, and berry-like with a tropical, jammy note. chemicalbook.com These organoleptic properties have led to its use as a flavoring agent in foods such as honey, pineapple, and various berry compositions, and as a fragrance agent in products where it can lend softness and modify herbaceous notes. chemicalbook.comnih.govthegoodscentscompany.com

The primary synthesis route documented is the esterification of n-octanol with propionic acid. chemicalbook.com While this chemical synthesis is effective, a growing body of research is exploring more environmentally friendly methods. A significant finding is the successful use of enzymatic catalysis, particularly with immobilized lipases like Novozym 435, for the synthesis of similar esters. mdpi.comdntb.gov.ua This biocatalytic approach offers milder reaction conditions and aligns with the principles of green chemistry. mdpi.com Although studies may focus on other octyl esters like octyl formate, the principles of using immobilized enzymes for esterification are directly applicable and represent a key research direction for octyl propionate production. mdpi.com Found naturally in hop oil and strawberry fruit, its presence in these sources underscores its identity as a natural flavor compound. chemicalbook.com

Identification of Unexplored Research Avenues and Overcoming Challenges

Despite its established use in specific industries, scientific literature on this compound remains limited, indicating that many of its potential properties and applications are largely unexplored. foodb.cahmdb.ca A primary research gap is the comprehensive investigation of its biological activities beyond its function as a flavor and fragrance agent. The metabolic fate and potential physiological effects of this compound following ingestion or topical application are not well-documented.

A significant challenge lies in optimizing sustainable synthesis methods. While enzymatic synthesis presents a promising green alternative, challenges remain in improving catalyst reusability, increasing reaction yields to compete with chemical methods, and reducing downstream processing costs. mdpi.comdntb.gov.ua Future research should focus on developing robust and economically viable biocatalytic systems for this compound production. This includes exploring different lipases, immobilization techniques, and reaction media, such as ionic liquids or supercritical carbon dioxide, to enhance efficiency. thegoodscentscompany.com

Furthermore, the potential for propionate, a precursor to this compound, to have dose-dependent effects highlights a challenge in its application. nih.gov While this compound itself has been deemed to have no safety concerns at current intake levels as a flavoring agent, exploring new applications would require a deeper understanding of its biological interactions to avoid unintended consequences. nih.gov

Key Unexplored Research Avenues:

Pharmacological and Biological Activities: Investigating potential antimicrobial, insecticidal, or pheromonal properties.

Metabolic Pathways: Elucidating how this compound is metabolized in biological systems.

Advanced Synthesis Optimization: Focusing on novel catalytic systems (e.g., nano-biocatalysts) for improved efficiency and sustainability.

Material Science Applications: Exploring its potential as a biodegradable solvent or plasticizer.

Interdisciplinary Research Opportunities Involving this compound

The unique properties of this compound create numerous opportunities for interdisciplinary research, bridging chemistry, biology, materials science, and agriculture.

Green Chemistry and Materials Science: Its ester structure suggests potential as an environmentally benign solvent or a biolubricant. researchgate.net Research in collaboration with materials scientists could explore its efficacy in replacing more hazardous industrial solvents or its performance as a lubricant derived from renewable sources. Its potential as a monomer or additive in the synthesis of biodegradable polymers is another fertile area for investigation.

Food Science and Technology: Beyond its role as a simple flavoring agent, this compound could be studied for its potential to act as a natural preservative, given the known antimicrobial properties of other esters and propionic acid. This would involve collaboration between chemists and food microbiologists to assess its efficacy against common food spoilage organisms.

Agriculture and Pest Management: Many esters function as insect attractants or pheromones. An interdisciplinary study involving entomologists and chemists could investigate whether this compound exhibits any such properties. This could lead to the development of novel, targeted, and environmentally friendly pest control strategies.

Cosmeceuticals and Dermatology: The compound's fragrance profile is already utilized in cosmetics. mdpi.com Research could delve into its potential as a functional ingredient. For instance, its interaction with skin lipids and its potential as a penetration enhancer for other active compounds could be explored, requiring expertise from both chemistry and dermatology. thegoodscentscompany.com

Prospects for Sustainable Production and Novel Application Development

The future of this compound is closely tied to the development of sustainable production methods and the discovery of novel applications beyond its current niche. The shift towards a bio-based economy provides a strong impetus for moving away from traditional petrochemical production routes. patsnap.com

Sustainable Production: The most promising avenue for sustainable production is through biocatalysis. researchgate.net The enzymatic esterification of bio-based n-octanol and propionic acid (which can be produced via fermentation of biomass) presents a fully renewable pathway. patsnap.comnih.gov Future research will likely focus on process intensification, such as using fed-batch reactors or continuous flow systems, to make enzymatic synthesis industrially scalable and cost-competitive. dntb.gov.ua Genetic engineering of microorganisms to produce this compound directly through fermentation is a more distant but highly promising prospect for ultimate sustainability.

Novel Application Development: The development of novel applications will depend on exploring the unexplored research avenues identified. If this compound is found to have significant biological activity, it could be developed as a natural antimicrobial agent for food preservation or as an active ingredient in agricultural formulations. Its physical properties could allow it to be used as a "green" solvent in industrial cleaning, paints, or coatings, or as a biolubricant in machinery. researchgate.net These new applications would significantly increase its market value and drive further innovation in its sustainable production.

Table of Research Findings on Ester Synthesis

| Synthesis Method | Catalyst/Enzyme | Key Advantages | Research Focus/Challenges |

|---|---|---|---|

| Chemical Esterification | Acid Catalysts | Established, high conversion | Harsh conditions, environmental concerns |

| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435) | Mild conditions, high selectivity, environmentally friendly mdpi.com | Enzyme stability, reusability, cost mdpi.comdntb.gov.ua |

| Green Synthesis (Sonochemical) | Solid Acid Catalysts (e.g., H-bentonite) | Reduced reaction time, higher yields than conventional heating researchgate.net | Catalyst preparation and efficiency |

Table of Potential Interdisciplinary Applications

| Field | Potential Application | Required Interdisciplinary Expertise |

|---|---|---|